2,3-Difluorobenzonitrile
Overview
Description
2,3-Difluorobenzonitrile is an organic compound with the molecular formula C7H3F2N. It is a derivative of benzonitrile, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Mode of Action
It has been used in the preparation of difluorophenyl-1,2,3,5-dithiadiazolyl and cyanophenoxazines , suggesting that it may interact with its targets to form these compounds.
Biochemical Pathways
The compound’s role in the synthesis of difluorophenyl-1,2,3,5-dithiadiazolyl and cyanophenoxazines suggests that it may be involved in related biochemical pathways .
Result of Action
Its role in the synthesis of difluorophenyl-1,2,3,5-dithiadiazolyl and cyanophenoxazines suggests potential applications in related fields .
Biochemical Analysis
Biochemical Properties
2,3-Difluorobenzonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of difluorophenyl-1,2,3,5-dithiadiazolyl and cyanophenoxazines . The interactions of this compound with these biomolecules are primarily based on its ability to form stable complexes, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound can cause changes in the expression of specific genes, leading to alterations in cellular activities. Additionally, this compound can affect the metabolic pathways within cells, thereby influencing the overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, the electronic transitions of this compound have been studied using photoacoustic spectroscopy, which provides insights into its binding interactions . These interactions can result in changes in gene expression and enzyme activity, thereby affecting various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects can vary depending on the duration of exposure and the specific experimental setup . Long-term exposure to this compound may lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the impact of this compound becomes significant only above certain dosage levels . High doses of the compound can cause toxicity, affecting various organs and systems in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways can lead to changes in the concentration of various metabolites, thereby affecting overall cellular metabolism . Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound within specific cellular compartments . The distribution of the compound within tissues also influences its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell . Understanding the subcellular localization of the compound is essential for elucidating its biochemical mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Difluorobenzonitrile can be synthesized through several methods. One common approach involves the fluorination of benzonitrile derivatives. For instance, this compound can be prepared by the reaction of 2,3-difluorotoluene with a suitable nitrile source under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize advanced fluorinating agents and catalysts to achieve efficient conversion rates. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in this compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitrile group, to form carboxylic acids or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Reduction Reactions: The primary product is 2,3-difluorobenzylamine.
Oxidation Reactions: Products can include 2,3-difluorobenzoic acid and related compounds.
Scientific Research Applications
2,3-Difluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Comparison with Similar Compounds
2,3-Difluorobenzonitrile can be compared with other fluorinated benzonitriles, such as:
- 2,4-Difluorobenzonitrile
- 2,6-Difluorobenzonitrile
- 3,4-Difluorobenzonitrile
- 4-Fluorobenzonitrile
Uniqueness: The position of the fluorine atoms in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions. This makes it distinct from other isomers and valuable for specific synthetic applications.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
IUPAC Name |
2,3-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPHNZYMLJPYJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175862 | |
Record name | 2,3-Difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21524-39-0 | |
Record name | 2,3-Difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21524-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021524390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-difluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2,3-Difluorobenzonitrile and how has it been studied?
A1: this compound (C7H3F2N) is an aromatic compound with a molecular weight of 141.1 g/mol. [, ] Its structure consists of a benzene ring substituted with a nitrile group (-C≡N) at one position and fluorine atoms at the 2 and 3 positions. This molecule has been investigated using various spectroscopic techniques including Fourier transform microwave (FTMW) spectroscopy [], millimeter-wave spectroscopy [], and infrared and Raman spectroscopy. [] These studies provide valuable information about its structural parameters, vibrational frequencies, and electronic environment.
Q2: How does fluorine substitution affect the geometry of the benzonitrile backbone in this compound?
A2: Research indicates that the introduction of fluorine atoms at the 2 and 3 positions of the benzonitrile structure leads to subtle but measurable changes in the molecular geometry. [] These changes were observed by comparing experimentally determined rotational constants with those obtained from ab initio calculations at the MP2/6-311++G(2d,2p) level of theory. Natural Bond Orbital (NBO) analysis suggests that these geometric variations arise from a combination of altered hybridization at specific carbon atoms and contributions from different resonance structures.
Q3: Beyond spectroscopic characterization, has this compound been studied using computational chemistry methods?
A3: Yes, Density Functional Theory (DFT) calculations have been employed to study this compound. [] While the specific details of these calculations are not provided in the abstract, DFT methods are commonly used to predict molecular properties such as electronic structure, vibrational frequencies, and thermodynamic parameters. These calculations can offer complementary insights into the behavior of this compound and assist in interpreting experimental observations.
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